2-Biphenylcarboxylic acid
Overview
Description
2-Biphenylcarboxylic acid, also known as biphenyl-2-carboxylic acid, is a compound that features a carboxylic acid group attached to the second carbon of a biphenyl structure. The biphenyl moiety consists of two benzene rings connected by a single bond, allowing for a certain degree of rotation or "twist" between the rings. This structural feature can influence the compound's physical properties and reactivity .
Synthesis Analysis
The synthesis of biphenylcarboxylic acid derivatives can be achieved through various methods. For instance, 2,5-Biphenyldicarboxylic acid can be synthesized by a cross-coupling reaction of 2-bromo-p-xylene with bromobenzene, followed by oxidation with KMnO_4 . Another method involves the preparation of Biphenyl-4,4'-dicarboxylic acid through alkylation, hydrolysis, Sommelet reaction, and oxidation, starting from biphenyl . These methods highlight the versatility of biphenylcarboxylic acids in synthetic chemistry, particularly in the field of liquid crystal polymer materials.
Molecular Structure Analysis
The molecular structure of 2-biphenylcarboxylic acid has been characterized by X-ray crystallography, revealing a layered structure with the biphenyl twist angles ranging from 46.5 to 52.5 degrees. The dihedral angles between the carboxyl group planes and the planes of the rings to which they are attached range from 43.6 to 50.9 degrees . This structural information is crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
Biphenylcarboxylic acids can participate in various chemical reactions due to the presence of the carboxylic acid functional group. They can be converted into amides, esters, and other derivatives, which can then be used to synthesize complex molecules or materials. For example, biphenyl-2,2'-dicarboxylic acid can be esterified to produce biphenyl-2,2'-dicarboxylic acid-2-methyl ester, which has potential applications in coordination chemistry and materials science .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenylcarboxylic acids have been extensively studied. The standard molar enthalpies of combustion and sublimation of these acids have been measured, and their gas-phase enthalpies of formation have been determined through both experimental and theoretical approaches. The acids containing at least one ortho COOH group are comparatively less stable than their isomers with only meta or para COOH groups . Additionally, the UV-Visible absorption spectra of metal-organic frameworks constructed from biphenylcarboxylic acid derivatives have been investigated, demonstrating the influence of the biphenyl moiety on the optical properties of these materials .
Scientific Research Applications
Environmental Impact and Remediation
Research on similar compounds, such as polychlorinated biphenyls (PCBs), has shown significant environmental persistence and toxicity, necessitating studies on their remediation and environmental impact. For example, Jing et al. (2018) reviewed the remediation technologies for PCBs in contaminated soils and sediments, exploring methods like microbial degradation and chemical reagents for PCB removal, which could be relevant for 2-biphenylcarboxylic acid derivatives in environmental contexts (Jing et al., 2018).
Chemical and Physicochemical Studies
The study of carboxylic acids and their derivatives, including 2-biphenylcarboxylic acid, is significant in understanding their chemical and physicochemical properties. For instance, Jarboe et al. (2013) discussed the inhibition of biocatalysts by carboxylic acids, which could provide insights into the interactions of 2-biphenylcarboxylic acid with microbial systems and its potential biotechnological applications (Jarboe et al., 2013).
Biotechnological Applications
The versatility of carboxylic acids in biotechnology has been demonstrated through the production of valuable chemicals from lactic acid via biotechnological routes. Gao et al. (2011) reviewed the production of chemicals from lactic acid, highlighting the potential for using derivatives of 2-biphenylcarboxylic acid in similar biotechnological applications (Gao et al., 2011).
Analytical and Diagnostic Applications
The use of carboxylic acids and their derivatives in analytical chemistry and diagnostics is well-documented. Halliday and Rennie (1982) discussed the use of stable isotopes, including those of carbon, which could be incorporated into compounds like 2-biphenylcarboxylic acid for diagnostic purposes and clinical research (Halliday & Rennie, 1982).
Advanced Material Development
Innovative materials have been developed using carboxylic acid derivatives. Research on solvent developments for liquid-liquid extraction of carboxylic acids by Sprakel and Schuur (2019) could inform the use of 2-biphenylcarboxylic acid in the development of new materials and extraction technologies (Sprakel & Schuur, 2019).
Safety And Hazards
2-Biphenylcarboxylic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with plenty of water .
properties
IUPAC Name |
2-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSAKHOYBPSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870814 | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Biphenylcarboxylic acid | |
CAS RN |
947-84-2, 51317-27-2 | |
Record name | 1-Biphenyl-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051317272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Biphenylcarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [1,1'-Biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.